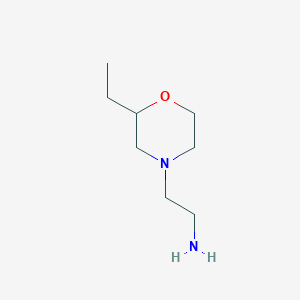

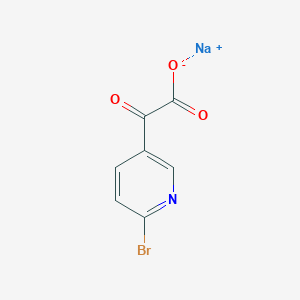

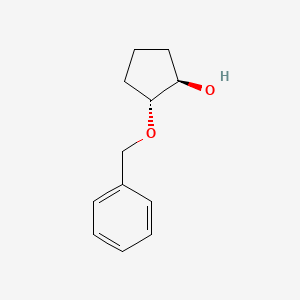

![molecular formula C8H7N3O3 B2627026 Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 2490406-01-2](/img/structure/B2627026.png)

Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate” is a chemical compound with the CAS Number: 2490406-01-2 . It has a molecular weight of 193.16 and its IUPAC name is methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate .

Synthesis Analysis

The synthesis of this compound involves a reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12) .Chemical Reactions Analysis

The key step in the synthesis of this compound involves the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Novel methyl pyrazolo[3,4-b]pyridine-5-carboxylates have been prepared using a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with Vilsmeier–Haack reagent and hydrazine. Semiempirical calculations suggest a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).

Structural and Spectral Studies : Research focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. Characterization included NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique. The study provided insights into the molecular structure and properties of these compounds (Viveka et al., 2016).

Novel Compound Formation and Catalysis

New Heterocyclic Systems : A study demonstrated the synthesis of 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepine-2-carbohydrazide, representing a new heterocyclic system, from methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate using hydrazine hydrate (Kharaneko, 2016).

Synthesis of Derivatives : Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized and converted to new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines, showcasing the potential for creating diverse derivatives (Tsizorik et al., 2020).

Applications in Biochemistry and Pharmacology

Anticancer Activity : Some pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This highlights the potential application of these compounds in cancer research (Abdellatif et al., 2014).

Antimicrobial and Enzymatic Activity : Novel pyrazole analogues demonstrated potent antimicrobial and dihydrofolate reductase inhibition activity, indicating their potential use in the development of new antimicrobial agents (Othman et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOAVBLPJBPTPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=CC=NN21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

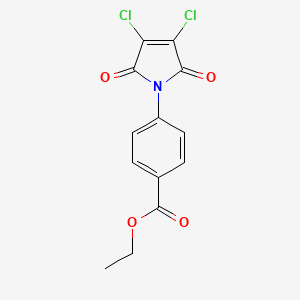

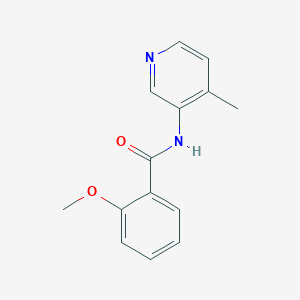

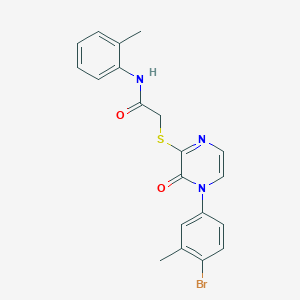

![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)

![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)